Metcaraphen

Lipophilicity Membrane permeability Blood-brain barrier penetration

Metcaraphen (also known as Dimethylcaramiphen, G 3012, or Netrin) is a synthetic tertiary amine anticholinergic agent that belongs to the class of muscarinic acetylcholine receptor antagonists. It was originally developed by Geigy (now Novartis) and patented in 1946.

Molecular Formula C20H31NO2
Molecular Weight 317.5 g/mol
CAS No. 561-79-5
Cat. No. B1615974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetcaraphen
CAS561-79-5
Molecular FormulaC20H31NO2
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C
InChIInChI=1S/C20H31NO2/c1-5-21(6-2)13-14-23-19(22)20(11-7-8-12-20)18-10-9-16(3)17(4)15-18/h9-10,15H,5-8,11-14H2,1-4H3
InChIKeyPZXHGLCYRMTHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metcaraphen (CAS 561-79-5): A Tertiary Amine Anticholinergic for GI Spasmolysis Procurement


Metcaraphen (also known as Dimethylcaramiphen, G 3012, or Netrin) is a synthetic tertiary amine anticholinergic agent that belongs to the class of muscarinic acetylcholine receptor antagonists [1]. It was originally developed by Geigy (now Novartis) and patented in 1946 [2]. Chemically, it is the 2-(diethylamino)ethyl ester of 1-(3,4-dimethylphenyl)-1-cyclopentanecarboxylic acid (C20H31NO2, MW 317.47), typically supplied as the hydrochloride salt (MW 353.93) [2]. Its primary pharmacological indication is as a non-specific visceral smooth muscle spasmolytic, used clinically for peptic ulcer disease and gastrointestinal spasms [3]. The compound features a cyclopentane core with a 3,4-xylyl aromatic substitution, structurally distinguishing it from tropane-based anticholinergics like atropine [2].

Why Metcaraphen Cannot Be Interchanged With Other Muscarinic Antagonists Without Experimental Validation


Although Metcaraphen is frequently catalogued alongside atropine, dicyclomine, and caramiphen as a 'non-specific muscarinic antagonist,' pharmacologically meaningful substitution requires evidence of equivalent receptor subtype binding, functional antagonism, and tissue selectivity. The caramiphen chemical series demonstrates that small structural modifications profoundly alter M1/M2/M3 subtype selectivity — para-substituted caramiphen analogues exhibit M1 selectivity ranging from 2-fold to 59-fold, depending on the substituent's electronic properties [1]. Metcaraphen (3,4-dimethyl caramiphen) possesses an electron-donating dimethyl substitution on the aromatic ring, which, based on structure-activity relationship (SAR) evidence from the caramiphen series, predicts non-selective binding across muscarinic subtypes — a fundamentally different profile from the M1-selective nitro- and iodo-caramiphen analogues (M1 Ki = 5.52 nM and 2.11 nM, respectively) [1]. Direct procurement without consideration of this SAR divergence risks deploying a compound with uncharacterized muscarinic subtype engagement.

Metcaraphen Procurement Evidence: Quantifiable Differentiation Dimensions vs. Closest Analogs


Physicochemical Differentiation: Metcaraphen vs. Atropine — Lipophilicity Predicts Differential Membrane Partitioning

Metcaraphen exhibits a computed XLogP3-AA value of 4.6, which is significantly higher than atropine's computational logP of approximately 1.8 [1][2]. This ~2.8 log unit difference predicts dramatically different membrane partitioning behavior and blood-brain barrier penetration potential, directly affecting both central nervous system side effect profiles and tissue distribution kinetics. The higher lipophilicity arises from Metcaraphen's cyclopentane core and 3,4-dimethylphenyl substitution, in contrast to atropine's tropane ring bearing a hydroxymethyl group [1].

Lipophilicity Membrane permeability Blood-brain barrier penetration

Structural Differentiation: Metcaraphen's Cyclopentane Core vs. Caramiphen's Cyclopentane Core — Dimethyl Substitution Alters Electronic Profile

Metcaraphen (3,4-dimethylcaramiphen) differs from the parent compound caramiphen by the addition of two methyl groups at the 3- and 4-positions of the aromatic ring . In the caramiphen SAR series, electron-donating substituents (-sigma) produce non-selective muscarinic binding, whereas electron-withdrawing substituents (+sigma) confer M1 selectivity [1]. Caramiphen itself binds M1 with Ki = 1.2 nM and is 26-fold selective over M2 [1]. The 3,4-dimethyl substitution of Metcaraphen is electron-donating (Hammett sigma_m ≈ -0.07, sigma_p ≈ -0.17 per methyl), which predicts a loss of M1 selectivity relative to caramiphen [1]. The p-nitro caramiphen analogue (M1 Ki = 5.52 nM, +sigma) and p-iodo analogue (M1 Ki = 2.11 nM) retain M1 selectivity, while electron-donating analogues (p-amino, p-pyrrolidinyl) are non-selective [1].

Structure-activity relationship Muscarinic receptor selectivity Caramiphen analogues

Solubility Handling Differentiation: Hydrochloride Salt Enhances Aqueous Solubility for In Vivo and In Vitro Dosing

Metcaraphen is most commonly supplied and studied as the hydrochloride salt (CAS 1950-31-8, MW 353.93), which is described as 'crystals from alcohol + ethyl acetate' that are 'soluble in water' [1]. The free base form (CAS 561-79-5) is a liquid with a faint amine odor and limited aqueous solubility (bp0.05 126-128 °C) [1]. This contrasts with atropine (free base, MW 289.37), which is also supplied as the sulfate salt for aqueous dosing [2]. The hydrochloride salt form provides predictable aqueous solubility without the need for complex formulation excipients, simplifying preparation of dosing solutions for in vivo pharmacology studies.

Salt form Aqueous solubility Formulation In vivo dosing

Procurement and Supply Chain Differentiation: Metcaraphen Requires Custom Synthesis With Extended Lead Times

Metcaraphen is not available as an off-the-shelf catalog product from major suppliers. MedKoo Biosciences indicates a minimum order quantity of 1 gram with an estimated lead time of 2 to 4 months for custom synthesis, noting that 'pricing is dependent on the complexity of the synthesis (typically high for intricate chemistries)' . In contrast, comparator anticholinergics such as atropine sulfate (CAS 55-48-1) and dicyclomine hydrochloride (CAS 67-92-5) are widely available from multiple suppliers with immediate stock . This supply chain profile has direct implications for experimental planning and budget allocation.

Custom synthesis Lead time Supply chain Research chemical procurement

Metcaraphen (CAS 561-79-5) Application Scenarios: Where This Compound May Offer Procurement Advantages


Non-Selective Muscarinic Antagonism in Isolated Tissue Bath Studies of GI Smooth Muscle

For researchers studying acetylcholine-induced contraction in isolated gastrointestinal smooth muscle preparations (e.g., guinea pig ileum or rat colon), Metcaraphen's predicted non-selective M1/M2/M3 antagonism profile, based on SAR inference from the caramiphen series [1], may provide broader muscarinic blockade than M1-selective agents like pirenzepine. Its higher computed lipophilicity (XLogP3 = 4.6 vs. atropine's ~1.8) [2] suggests greater tissue penetration in intact organ bath preparations. When combined with the hydrochloride salt's aqueous solubility for dosing solution preparation [3], this makes Metcaraphen a potentially useful tool compound for GI spasmolysis studies — provided investigators validate the receptor subtype profile experimentally.

Structure-Activity Relationship Studies on Caramiphen-Derived Muscarinic Ligands

Metcaraphen (3,4-dimethylcaramiphen) serves as a critical SAR probe in the caramiphen chemical series. The Hudkins et al. (1991) study established that para-substitution electronically controls M1 vs. M2 selectivity [1]. Metcaraphen's electron-donating 3,4-dimethyl pattern fills a gap in the existing SAR matrix alongside p-nitro (+sigma), p-iodo (+sigma), p-amino (-sigma), and p-pyrrolidinyl (-sigma) analogues. Procurement of Metcaraphen enables complete SAR analysis with a disubstituted analogue that was not included in the original 1991 study, potentially revealing additive or synergistic effects of dual methyl substitution on muscarinic binding affinity and subtype selectivity.

CNS Penetration Studies Leveraging High Lipophilicity for Blood-Brain Barrier Research

With a computed XLogP3 of 4.6 — approximately 630-fold more lipophilic than atropine by partition coefficient [1] — Metcaraphen represents an extreme case for studying lipophilicity-dependent CNS penetration of anticholinergic agents. This physicochemical property predicts substantially greater blood-brain barrier permeability compared to classical anticholinergics like atropine (XLogP3 ≈ 1.8) or ipratropium (quaternary ammonium, CNS-impermeant). Researchers designing CNS exposure studies or investigating central vs. peripheral anticholinergic side effect profiles should consider Metcaraphen as a high-logP probe compound, though experimental confirmation of actual brain-to-plasma ratios is essential for quantitative interpretation.

Historical Reference Standard for Legacy Anticholinergic Drug Rediscovery Programs

Metcaraphen, originally patented by Geigy in 1946 and listed in the Merck Index as a tertiary amine antispasmodic for peptic ulcer [1][2], represents one of the early synthetic anticholinergics developed before the advent of receptor subtype-selective agents. For drug rediscovery programs, historical pharmacology initiatives, or comprehensive muscarinic ligand library construction, Metcaraphen fills a specific chemical space defined by its cyclopentane core, 3,4-xylyl aromatic group, and diethylaminoethyl ester moiety — a scaffold distinct from both tropane-based (atropine, scopolamine) and diaryl-based (dicyclomine, oxybutynin) anticholinergics. Procurement enables complete scaffold representation in screening libraries targeting muscarinic receptors.

Quote Request

Request a Quote for Metcaraphen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.